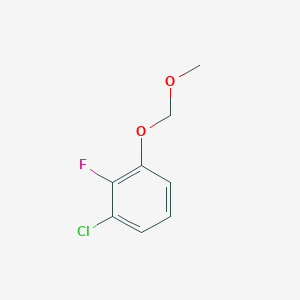

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene

Übersicht

Beschreibung

1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 1865062-93-6 . It has a molecular weight of 190.6 . The compound is typically stored at temperatures between 2-8°C . It is usually in a liquid form .

Physical And Chemical Properties Analysis

1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is a liquid at room temperature . It has a molecular weight of 190.6 . The InChI code for this compound is1S/C8H8ClFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 , which provides information about its molecular structure.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- The preparation of 2-fluoro-3-alkoxy-1,3-butadienes showcases the relevance of chloro-fluoro-methoxy compounds in facilitating smooth cycloaddition reactions, which are fundamental in creating complex organic molecules (Patrick, Rogers, & Gorrell, 2002).

Material Science

- The study on the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 demonstrates the utility of methoxy and halogenated compounds in the formation of novel materials through cationic polymerizations, indicating potential applications for similar chloro-fluoro-methoxy compounds in material science (Dittmer, Pask, & Nuyken, 1992).

Photophysical Studies

- Investigations into the photochemical reaction mechanisms of dibenzoylmethane compounds, including those with chloro and fluoro substitutions, offer insights into the photostability and reactivity of related chloro-fluoro-methoxy compounds, which could be significant in designing photoresistant materials or understanding photodegradation processes (Wang, Guo, Wang, & Ma, 2021).

Catalysis

- The use of chloro(tetraphenylporphyrinato)iron as a catalyst for the addition of carbenes derived from aryldiazoacetates to arenes indicates the potential catalytic applications of chloro-fluoro-methoxy compounds in facilitating chemical reactions, particularly in organic synthesis and industrial processes (Mbuvi & Woo, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDPHWLRLDUMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)

![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)